molecular formula C6H15Br2N B6246282 (2-bromoethyl)(methyl)(propan-2-yl)amine hydrobromide CAS No. 89599-72-4

(2-bromoethyl)(methyl)(propan-2-yl)amine hydrobromide

Cat. No.: B6246282
CAS No.: 89599-72-4
M. Wt: 261.00 g/mol
InChI Key: BALMFGWFICRBGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-bromoethyl)(methyl)(propan-2-yl)amine hydrobromide is a chemical compound with the molecular formula C6H14Br2N. It is commonly used in organic synthesis and various industrial applications. This compound is known for its reactivity and versatility in forming various derivatives, making it valuable in chemical research and production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-bromoethyl)(methyl)(propan-2-yl)amine hydrobromide typically involves the reaction of 2-bromoethylamine with isopropylamine and methyl iodide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production of this compound often involves a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2-bromoethyl)(methyl)(propan-2-yl)amine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted amines, amine oxides, and reduced amine derivatives. These products are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

(2-bromoethyl)(methyl)(propan-2-yl)amine hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-bromoethyl)(methyl)(propan-2-yl)amine hydrobromide involves its reactivity as an alkylating agent. It can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. This property is exploited in medicinal chemistry for the development of drugs that target specific molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-bromoethylamine hydrobromide: Similar in structure but lacks the methyl and isopropyl groups.

    N-methyl-2-bromoethylamine: Contains a methyl group but not the isopropyl group.

    N-isopropyl-2-bromoethylamine: Contains an isopropyl group but not the methyl group.

Uniqueness

(2-bromoethyl)(methyl)(propan-2-yl)amine hydrobromide is unique due to the presence of both methyl and isopropyl groups, which enhance its reactivity and versatility in chemical synthesis. These structural features make it a valuable intermediate in the production of a wide range of chemical products.

Properties

CAS No.

89599-72-4

Molecular Formula

C6H15Br2N

Molecular Weight

261.00 g/mol

IUPAC Name

N-(2-bromoethyl)-N-methylpropan-2-amine;hydrobromide

InChI

InChI=1S/C6H14BrN.BrH/c1-6(2)8(3)5-4-7;/h6H,4-5H2,1-3H3;1H

InChI Key

BALMFGWFICRBGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CCBr.Br

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.